3-(Sec-butoxy)-N-methylaniline
Overview
Description
3-(Sec-butoxy)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a sec-butoxy group attached to the third carbon of the aniline ring and a methyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can undergo reactions such as electrophilic aromatic substitution . In these reactions, a strong Lewis acid coordinates to a lone pair on a halogen, making the halogen a better leaving group .
Biochemical Pathways
Similar compounds have been known to influence various metabolic pathways . For instance, they can affect the sterol biosynthetic pathway, purine salvage pathway, glycolysis, GPI biosynthesis, hypusine, and polyamine biosynthesis .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
For instance, they can cause changes in enzyme activity, influence cell signaling pathways, and affect gene expression .
Action Environment
The action, efficacy, and stability of 3-(Sec-butoxy)-N-methylaniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature . For example, certain reactions involving similar compounds are known to take place at moderate temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxy)-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction, where an alkyl halide reacts with an aniline derivative in the presence of a base. For instance, the reaction between sec-butyl bromide and N-methylaniline in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Sec-butoxy)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(Sec-butoxy)-N-methylaniline has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
3-(Sec-butoxy)aniline: Similar in structure but lacks the N-methyl group.
N-methylaniline: Lacks the sec-butoxy group but retains the N-methyl group.
3-(Butoxy)-N-methylaniline: Similar but with a butoxy group instead of a sec-butoxy group.
Uniqueness
3-(Sec-butoxy)-N-methylaniline is unique due to the presence of both the sec-butoxy group and the N-methyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-butan-2-yloxy-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-9(2)13-11-7-5-6-10(8-11)12-3/h5-9,12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBXQFUTDVLWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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